In-Depth Technical Guide: Basic Properties and Pharmacological Profiling of N-(5-sulfamoyl-1,3-thiazol-2-yl)acetamide
In-Depth Technical Guide: Basic Properties and Pharmacological Profiling of N-(5-sulfamoyl-1,3-thiazol-2-yl)acetamide
Executive Summary
N-(5-sulfamoyl-1,3-thiazol-2-yl)acetamide (CAS: 113411-22-6) is a five-membered heterocyclic sulfonamide that serves as a critical structural analogue to the classical metalloenzyme inhibitor, acetazolamide. By substituting the traditional 1,3,4-thiadiazole core with a 1,3-thiazole ring, the molecule exhibits an altered electronic distribution, lipophilicity, and hydrogen-bonding profile[1],[2]. This whitepaper provides a comprehensive analysis of its physicochemical properties, molecular mechanism of action, comparative pharmacodynamics, and the self-validating experimental workflows required for its evaluation in drug development.
Structural Identity & Physicochemical Profiling
The structural framework of N-(5-sulfamoyl-1,3-thiazol-2-yl)acetamide is defined by a central 1,3-thiazole ring substituted with an acetamido group at the C2 position and a primary sulfonamide group at the C5 position.
Unlike acetazolamide, which contains two nitrogen atoms within its thiadiazole ring, this compound contains only one nitrogen in its thiazole core[1],. This single-atom deletion fundamentally shifts the molecule's physicochemical properties, reducing its topological polar surface area (tPSA) and altering its interaction with the active-site residues of target enzymes[2].
Table 1: Physicochemical Properties
| Property | Value | Causality / Significance |
| IUPAC Name | N-(5-sulfamoyl-1,3-thiazol-2-yl)acetamide | Defines the 1,3-thiazole core and its functional substituents. |
| CAS Registry Number | 113411-22-6 | Unique identifier required for chemical sourcing and synthesis tracking. |
| Molecular Formula | C5H7N3O3S2 | Lacks one nitrogen compared to the classic acetazolamide (C4H6N4O3S2)[1],. |
| Molecular Weight | 221.26 g/mol | Low molecular weight ensures highly favorable ligand efficiency (LE) during hit-to-lead optimization. |
| Melting Point | 273–275 °C | The high melting point indicates a rigid, highly stable intermolecular hydrogen-bonding network driven by the sulfonamide and amide moieties. |
| Primary Target | Carbonic Anhydrase (CA) | The primary sulfonamide acts as a highly specific zinc-binding group (ZBG)[3]. |
Mechanism of Action: Metalloenzyme Inhibition
N-(5-sulfamoyl-1,3-thiazol-2-yl)acetamide functions as a potent inhibitor of Carbonic Anhydrase (CA), a ubiquitous metalloenzyme responsible for the rapid reversible hydration of carbon dioxide into bicarbonate and protons[3].
The mechanism of inhibition is driven by the primary sulfonamide group (
Fig 1. Mechanistic pathway of Carbonic Anhydrase inhibition by thiazole-based sulfonamides.
Comparative Pharmacodynamics & The "Tail Approach"
In modern drug design, the "tail approach" is utilized to achieve isoform selectivity among the 15 human CA isoforms[3]. The heterocyclic ring acts as a scaffold, while the C2-substituent (the "tail") interacts with the highly variable amino acid residues at the outer rim of the active site[3].
While the thiadiazole scaffold of acetazolamide exhibits broad-spectrum, highly potent inhibition across human and bacterial CA isoforms, the thiazole scaffold of N-(5-sulfamoyl-1,3-thiazol-2-yl)acetamide demonstrates a distinct selectivity profile[2]. Notably, research indicates that replacing the thiadiazole ring with a thiazole ring significantly reduces inhibitory potency against certain bacterial CA isoforms (e.g., Enterococcus Ef-CA), due to the loss of a critical hydrogen-bond acceptor (the 4-position nitrogen)[2].
Table 2: Scaffold Comparison (Thiadiazole vs. Thiazole)
| Parameter | Acetazolamide (Thiadiazole) | N-(5-sulfamoyl-1,3-thiazol-2-yl)acetamide | Structural Causality |
| Heteroatoms | 2 Nitrogen, 1 Sulfur[1] | 1 Nitrogen, 1 Sulfur | Loss of one N-atom alters the dipole moment and active-site orientation. |
| hCA II Affinity | ~ | Low nanomolar range | The primary sulfonamide ZBG dominates binding; the scaffold fine-tunes affinity. |
| Bacterial CA Affinity | Highly potent[2] | Significantly reduced[2] | The missing nitrogen in the thiazole ring eliminates a key hydrogen bond with bacterial CA active-site residues[2]. |
Self-Validating Experimental Workflows
To ensure scientific integrity and reproducibility, the following protocols outline the standard methodologies for derivatizing and evaluating N-(5-sulfamoyl-1,3-thiazol-2-yl)acetamide. Every step is grounded in chemical and kinetic causality.
Protocol A: Acid-Catalyzed Deacetylation for "Tail Approach" Derivatization
To synthesize extended analogues, the C2-acetamido group must first be removed to yield the free amine (2-amino-1,3-thiazole-5-sulfonamide)[2].
-
Reaction Setup: Suspend N-(5-sulfamoyl-1,3-thiazol-2-yl)acetamide in concentrated HCl and reflux at 100°C for 4–6 hours[2].
-
Causality: The highly acidic environment protonates the carbonyl oxygen of the acetamido group, increasing the electrophilicity of the carbonyl carbon. Refluxing provides the thermal activation energy required to break the resonance-stabilized amide bond without degrading the aromatic thiazole core.
-
-
Neutralization: Cool the mixture to 0°C and neutralize with saturated
until pH 7–8 is reached.-
Causality: Post-hydrolysis, the resulting amine is protonated as a highly water-soluble ammonium salt. Neutralization deprotonates the amine, shifting the equilibrium to precipitate the free base.
-
-
Extraction: Extract the aqueous layer with ethyl acetate (3x), dry over anhydrous
, and concentrate under reduced pressure.-
Causality: Ethyl acetate provides the optimal polarity window to selectively partition the free amine away from aqueous inorganic salts.
removes residual water that would otherwise interfere with downstream anhydrous coupling reactions.
-
Protocol B: Stopped-Flow CO₂ Hydration Kinetics Assay
Because the physiological hydration of
-
Inhibitor Preparation: Prepare a 10 mM stock solution of the inhibitor in 100% anhydrous DMSO.
-
Causality: Heterocyclic sulfonamides exhibit poor aqueous solubility[5]. Initial dissolution in DMSO prevents the formation of micro-aggregates, which cause false-positive inhibition via non-specific enzyme sequestration.
-
-
Pre-Incubation: Dilute the inhibitor into the assay buffer (20 mM HEPES, pH 7.4) and pre-incubate with 10 nM recombinant hCA II for 15 minutes at 20°C.
-
Causality: The binding of the sulfonamidate anion to the deep active site of CA is a relatively slow association process. Pre-incubation guarantees that thermodynamic equilibrium is established prior to kinetic measurement.
-
-
Rapid Mixing: Rapidly mix the enzyme-inhibitor complex 1:1 with
-saturated water in a stopped-flow spectrophotometer containing 0.2 mM Phenol Red indicator. Monitor absorbance at 557 nm.-
Causality: The hydration of
produces protons, dropping the pH and shifting the absorbance of Phenol Red. The stopped-flow instrument captures this millisecond-scale color change, providing a real-time optical readout of initial velocity ( ).
-
-
Data Analysis: Calculate the inhibition constant (
) using the Morrison equation.-
Causality: Because CAIs bind with low nanomolar affinities, the concentration of the inhibitor is close to the concentration of the enzyme. The standard Michaelis-Menten assumption (
) is invalid. The Morrison equation accounts for the depletion of free inhibitor due to tight enzyme binding.
-
Fig 2. Stopped-flow kinetic assay workflow for evaluating tight-binding CA inhibitors.
References
-
Acetazolamide | Drug Information, Uses, Side Effects, Chemistry Source: PharmaCompass URL:[Link][5]
-
Acetazolamide | C4H6N4O3S2 | CID 1986 Source: PubChem (National Institutes of Health) URL:[Link][1]
-
Five-Membered Heterocyclic Sulfonamides as Carbonic Anhydrase Inhibitors Source: MDPI (Molecules) URL:[Link][3]
-
Hit-to-Lead Optimization of Acetazolamide-Based Bacterial Carbonic Anhydrase Inhibitors with Efficacy In Vivo for Treatment of Vancomycin-Resistant Enterococci Septicemia Source: PubMed Central (PMC) URL:[Link][2]
-
Thiazole Ring—A Biologically Active Scaffold Source: PubMed Central (PMC) URL:[Link][4]
Sources
- 1. Acetazolamide | C4H6N4O3S2 | CID 1986 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Hit-to-Lead Optimization of Acetazolamide-Based Bacterial Carbonic Anhydrase Inhibitors with Efficacy In Vivo for Treatment of Vancomycin-Resistant Enterococci Septicemia - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Thiazole Ring—A Biologically Active Scaffold - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Acetazolamide | Drug Information, Uses, Side Effects, Chemistry | PharmaCompass.com [pharmacompass.com]
